molecular formula C15H17N3O3 B3008816 2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid CAS No. 1341025-25-9

2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B3008816
CAS No.: 1341025-25-9
M. Wt: 287.319
InChI Key: WHQNFRDSNJNGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Activity

A study elaborated on the synthesis of pyrimido[4,5-b]quinolines, starting from barbituric acids, with potential biological and therapeutic importance. The synthesized derivatives displayed significant yield and were characterized using various spectroscopic techniques, indicating the utility of these compounds in therapeutic applications (Nandha kumar et al., 2001).

2. Metabolic Pathways and Biochemical Roles

A comprehensive review discussed the metabolic pathways of aspartame, a compound structurally related to pyrimidine carboxylic acids. The metabolism of the aspartate moiety, involving transamination and incorporation into various biomolecules, highlights the intricate biochemical roles that similar compounds might play (Ranney Re & Oppermann Ja, 1979).

3. Tautomerism and Molecular Interactions

Research explored the tautomeric equilibria of pyrimidine bases, providing insights into the molecular interactions and environmental influences on these compounds. The study's findings could be relevant for understanding the behavior of similar pyrimidine derivatives under different conditions (Person et al., 1989).

4. Chemistry of Fluorinated Pyrimidines

An article reviewed the chemistry of fluorinated pyrimidines, discussing methods of synthesis and their applications in cancer treatment. Insights into the perturbation of nucleic acid structure by these compounds and their role in inhibiting RNA- and DNA-modifying enzymes were also highlighted, showcasing the versatility of pyrimidine derivatives in medical science (Gmeiner, 2020).

5. Ectoine Biosynthesis and Applications

A study reviewed the biosynthesis of ectoine, a pyrimidine derivative, in halotolerant microorganisms, discussing the genes and enzymes involved. The potential applications of ectoine in cosmetics and medicine were also mentioned, emphasizing the compound's importance in various industries (Reshetnikov et al., 2011).

6. Levulinic Acid in Drug Synthesis

A review focused on levulinic acid, a compound structurally similar to pyrimidine carboxylic acids, and its application in drug synthesis. The versatility of levulinic acid in synthesizing various drugs and its role in reducing drug synthesis costs were highlighted, providing insights into the utility of related compounds in pharmaceutical applications (Zhang et al., 2021).

Safety and Hazards

While specific safety and hazards of “2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid” were not found, it’s important to note that synthetic amides are still mainly produced by the aid of coupling reagents with poor atom-economy .

Future Directions

Future research in pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-(3-methylphenyl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-3-5-11(8-10)13-12(14(19)20)9-17-15(18-13)16-6-7-21-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNFRDSNJNGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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